molecular formula C13H17ClN2O3S B5810170 N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5810170
M. Wt: 316.80 g/mol
InChI Key: AXENLXHNTYTDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-1775, is a potent inhibitor of the protein kinase Wee1. This kinase plays a crucial role in the cell cycle checkpoint, particularly in the G2 phase, where it prevents cells from entering mitosis until DNA damage is repaired. Inhibition of Wee1 by MK-1775 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer treatment.

Mechanism of Action

N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide inhibits the activity of Wee1 kinase, which is involved in the G2 checkpoint of the cell cycle. Inhibition of Wee1 leads to premature entry of cells into mitosis, resulting in increased susceptibility to DNA damage. This effect is particularly pronounced in cancer cells, which often have defects in DNA repair mechanisms.
Biochemical and Physiological Effects:
In addition to its effects on the cell cycle, N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also has anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide is a potent and selective inhibitor of Wee1 kinase, making it a valuable tool for studying the role of this kinase in the cell cycle and DNA damage response. However, its effects on other kinases and cellular processes should be carefully evaluated to avoid potential off-target effects. Additionally, the use of N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments may not fully recapitulate the complex interactions between cancer cells and the tumor microenvironment, which can influence drug efficacy.

Future Directions

Further research is needed to fully understand the mechanisms underlying the synergistic effects of N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide and DNA-damaging agents in cancer cells. This could include studies of the molecular pathways involved in DNA repair and cell cycle regulation, as well as investigations into the role of the tumor microenvironment in drug response. Additionally, the development of more selective Wee1 inhibitors could improve the efficacy and safety of this class of drugs for cancer treatment.

Synthesis Methods

N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process involving reaction of 5-chloro-2-methylphenyl isocyanate with cyclopropylamine to form N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropylurea. This intermediate is then reacted with methylsulfonyl chloride to form N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)urea, which is subsequently hydrolyzed to the final product, N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that it can enhance the efficacy of DNA-damaging agents, such as cisplatin and gemcitabine, in a variety of cancer cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of N~2~-(5-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in combination with other chemotherapeutic agents in patients with advanced solid tumors.

properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-9-3-4-10(14)7-12(9)16(20(2,18)19)8-13(17)15-11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXENLXHNTYTDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(5-chloro-2-methylphenyl)-N-cyclopropyl-N~2~-(methylsulfonyl)glycinamide

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